Calmagite
Overview
Description
Calmagite, known by its IUPAC name 3-Hydroxy-4-[(2-hydroxy-5-methylphenyl)azo]-1-naphthalenesulfonic acid, is a complexometric indicator used in analytical chemistry to identify the presence of metal ions in solution . It changes color when bound to a metal ion, making it useful in various titration methods. This compound is often used in conjunction with ethylenediaminetetraacetic acid (EDTA) for the quantitation of metal ions such as calcium and magnesium .
Scientific Research Applications
Calmagite has a wide range of applications in scientific research:
Analytical Chemistry: It is widely used as an indicator in the titration of calcium and magnesium with EDTA.
Biological Materials: This compound is used to determine magnesium levels in biological samples.
Environmental Testing: It is employed in water hardness testing to measure the concentration of calcium and magnesium ions.
Industrial Applications: This compound is used in various industrial processes that require precise measurement of metal ion concentrations.
Mechanism of Action
Target of Action
Calmagite is primarily used as a complexometric indicator in analytical chemistry . Its primary targets are metal ions in solution . It is particularly used to identify the presence of calcium and magnesium ions .
Mode of Action
This compound changes color when it binds to a metal ion . This color change is a result of the interaction between this compound and its targets. When this compound is bound to a metal ion, it turns wine red.
Biochemical Pathways
This compound operates within the biochemical pathways of complexometric titrations . These titrations involve the formation of colored complex ions, which are key chemical steps used in the qualitative analysis of cations in aqueous solutions . The absorption of UV-vis radiation by these colored complexes is often used for the quantitative analysis of metal ions by spectrophotometry .
Result of Action
The primary result of this compound’s action is the visual identification of metal ions in a solution . The color change that occurs when this compound binds to a metal ion allows for the detection and quantification of these ions . This is particularly useful in the determination of water hardness, where this compound aids in the detection of calcium and magnesium ions .
Action Environment
The action of this compound can be influenced by environmental factors such as pH and the presence of other ions in the solution . For instance, this compound is often used in conjunction with ethylenediaminetetraacetic acid (EDTA), a stronger metal binding agent . The presence of EDTA can influence the efficacy of this compound as an indicator .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Calmagite plays a significant role in biochemical reactions, particularly in the identification and quantification of metal ions. It forms a colored complex with magnesium in a basic buffered medium . The absorbance, measured at 510-550 nm, is proportional to the concentration of magnesium in the specimen .
Molecular Mechanism
This compound exerts its effects at the molecular level through its ability to form complexes with metal ions. This complex formation is the basis for its use as a complexometric indicator in analytical chemistry .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is used for the quantitative determination of magnesium in human serum and plasma or urines
Preparation Methods
Calmagite can be synthesized through a diazotization reaction followed by azo coupling. The synthetic route involves the following steps:
Diazotization: Aniline derivatives are diazotized using sodium nitrite and hydrochloric acid at low temperatures to form diazonium salts.
Azo Coupling: The diazonium salt is then coupled with 1-naphthol-4-sulfonic acid in an alkaline medium to form the azo compound, this compound.
Industrial production methods typically involve similar steps but on a larger scale, ensuring purity and consistency through controlled reaction conditions and purification processes .
Chemical Reactions Analysis
Calmagite undergoes several types of chemical reactions:
Complexation: It forms complexes with metal ions, changing color based on the metal ion it binds to.
pH-Dependent Reactions: The color change of this compound is pH-dependent, with an optimal pH of around 10.1 for complexometric titrations.
Oxidation and Reduction: While not commonly involved in redox reactions, this compound can undergo oxidation under strong oxidative conditions, leading to degradation.
Common reagents used in these reactions include EDTA for complexation and ammonia buffers for pH adjustment . The major products formed are the metal-Calmagite complexes, which are used for analytical purposes .
Comparison with Similar Compounds
Calmagite is often compared with other complexometric indicators such as Eriochrome Black T and Murexide:
Eriochrome Black T: Similar to this compound, it is used for detecting metal ions but provides a less sharp endpoint and has a shorter shelf life.
This compound’s uniqueness lies in its sharper endpoint and longer shelf life, making it a preferred choice for many analytical applications .
Properties
IUPAC Name |
3-hydroxy-4-[(2-hydroxy-5-methylphenyl)diazenyl]naphthalene-1-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5S/c1-10-6-7-14(20)13(8-10)18-19-17-12-5-3-2-4-11(12)16(9-15(17)21)25(22,23)24/h2-9,20-21H,1H3,(H,22,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRNLOQCBCPPHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)N=NC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5S | |
Record name | Calmagite | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Calmagite | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8062866 | |
Record name | 3-Hydroxy-4-(6-hydroxy-m-tolylazo)naphthalene-1-sulphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8062866 | |
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Molecular Weight |
358.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Red solid; [Merck Index] Crystalline powder; [Alfa Aesar MSDS] | |
Record name | Calmagite | |
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CAS No. |
3147-14-6 | |
Record name | Calmagite | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3147-14-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Calmagite | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003147146 | |
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Record name | CALMAGITE | |
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Record name | 1-Naphthalenesulfonic acid, 3-hydroxy-4-[2-(2-hydroxy-5-methylphenyl)diazenyl]- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 3-Hydroxy-4-(6-hydroxy-m-tolylazo)naphthalene-1-sulphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8062866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxy-4-(6-hydroxy-m-tolylazo)naphthalene-1-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.603 | |
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Record name | CALMAGITE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0A3KVV9HZC | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Calmagite?
A1: this compound has the molecular formula C17H14N2O6S and a molecular weight of 370.38 g/mol. []
Q2: What are the key spectroscopic characteristics of this compound?
A2: this compound exhibits distinct absorption bands depending on its protonation state and complexation with metal ions. For example, its complex with magnesium exhibits an absorbance maximum at 520 nm. [] These spectral changes form the basis for its use in spectrophotometric analysis. [, ]
Q3: How does this compound interact with metal ions?
A3: this compound acts as a multidentate ligand, forming stable chelate complexes with various metal ions, including calcium (Ca2+), magnesium (Mg2+), and zinc (Zn2+). [, , ] This complexation induces a distinct color change in the solution, making this compound a useful indicator in complexometric titrations, particularly for determining water hardness. [, ]
Q4: Can this compound form mixed-ligand complexes?
A4: Yes, studies have shown that in ammoniacal solutions, zinc can form mixed-ligand complexes with both this compound and ammonia. [] This finding highlights the complex coordination chemistry of this compound and its potential for selective metal ion detection and separation. []
Q5: How is this compound utilized in analytical chemistry?
A5: this compound serves as a metallochromic indicator in complexometric titrations, primarily for determining the concentration of metal ions like calcium and magnesium. [, ] It's also employed in spectrophotometric analysis for quantifying various metal ions, taking advantage of the absorbance changes upon complex formation. [, ] Researchers have developed methods to determine trace amounts of aluminum using adsorptive stripping voltammetry with this compound. []
Q6: Are there any limitations in using this compound for metal ion determination?
A6: Yes, the complexation reaction of this compound is not entirely specific. For instance, the presence of iron (Fe3+) can interfere with aluminum determination. [] This interference necessitates pre-treatment steps, such as reduction of Fe3+ using hydroxylamine hydrochloride, to ensure accurate results. []
Q7: Can this compound be degraded using catalytic processes?
A7: Yes, research has shown that manganese(II) ions can catalyze the oxidative degradation of this compound in the presence of hydrogen peroxide (H2O2) in alkaline media. [] The reaction mechanism involves the formation of a manganese(III)-hydroperoxide species that initiates the bleaching of the dye. []
Q8: Are there other catalytic systems for this compound degradation?
A8: Yes, copper(II) ions in alkaline media, in the presence of peroxosulfate, have also been shown to catalyze this compound degradation. [] This process involves the formation of a heterogeneous copper hydroxide species that acts as the active catalyst. []
Q9: Is this compound degradation selective?
A9: The catalytic degradation of this compound appears to be influenced by the dye's structure. Studies show that the presence of an o,o-dihydroxy motif in this compound facilitates strong complexation with manganese(II) ions, promoting its degradation. [] This selectivity suggests that the catalytic activity might differ for other azo dyes with varying structures. []
Q10: Can this compound be incorporated into different materials for specific applications?
A10: Yes, this compound has been successfully immobilized onto various materials, expanding its applications. For example, researchers have immobilized it on cellulose acetate membranes to create self-indicating membranes for the separation of gadolinium (Gd(III)). [] This innovative approach allows for visual confirmation of the separation process. []
Q11: Are there other examples of this compound immobilization?
A11: Researchers have immobilized this compound on triacetyl cellulose membranes for the development of optical chemical sensors to detect vanadium (V/IV) ions in water. [] This application demonstrates the versatility of this compound in various analytical techniques and highlights its potential in environmental monitoring. []
Q12: Are there computational chemistry studies related to this compound?
A12: While the provided research doesn't explicitly mention computational studies on this compound itself, they highlight the importance of the o,o-dihydroxy motif for its interaction with metal ions. [] This information suggests that computational methods like molecular modeling and QSAR studies could be valuable tools for understanding and predicting the binding affinities and selectivity of this compound towards different metal ions. []
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